2-(1H-Imidazol-4-yl)-N-methylacetamide
Description
2-(1H-Imidazol-4-yl)-N-methylacetamide is a small organic compound featuring an imidazole ring substituted at the 4-position with a methylacetamide group. Its molecular formula is C₆H₉N₃O, with a molecular weight of 139.16 Da. The imidazole moiety is a heterocyclic aromatic ring with two nitrogen atoms, enabling hydrogen bonding and metal coordination, which are critical in biochemical interactions.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)-N-methylacetamide |
InChI |
InChI=1S/C6H9N3O/c1-7-6(10)2-5-3-8-4-9-5/h3-4H,2H2,1H3,(H,7,10)(H,8,9) |
InChI Key |
YEDSFASHWISXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CN=CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-4-yl)-N-methylacetamide typically involves the reaction of imidazole derivatives with acetic anhydride and methylamine. One common method includes the following steps:
Formation of the Imidazole Derivative: Starting with imidazole, a substitution reaction introduces the necessary functional groups.
Acetylation: The imidazole derivative is then reacted with acetic anhydride to introduce the acetyl group.
Methylation: Finally, methylamine is introduced to form the N-methylacetamide group.
Industrial Production Methods: In an industrial setting, the production of 2-(1H-Imidazol-4-yl)-N-methylacetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into various reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the imidazole ring’s hydrogen atoms are replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Imidazole N-oxides.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Various substituted imidazole compounds.
Scientific Research Applications
2-(1H-Imidazol-4-yl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(1H-Imidazol-4-yl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations:
Aromatic Complexity : DFL20656 and Merck compound 14 incorporate extended aromatic systems (e.g., biphenyl, pyridine), enhancing binding affinity via π-π stacking but increasing molecular weight and possibly reducing bioavailability .
Electronic Effects: The cyano group in Merck compound 14 introduces electron-withdrawing properties, altering charge distribution at the pyridine ring, which may influence receptor selectivity .
Functional Implications
Receptor Binding and Selectivity
- Imidazole vs. Pyridine: The imidazole ring in the target compound and N-acetylhistamine derivatives provides hydrogen-bond donor/acceptor sites absent in Merck compound 14’s pyridine ring. This difference may affect interactions with histamine receptors or metalloenzymes .
- Substituent Effects : DFL20656’s methoxybenzyl and tolyl groups likely enhance binding to hydrophobic pockets in B1 receptors, as suggested by its synthesis context in receptor studies .
Pharmacokinetic Profiles
- Solubility : The target compound’s compact structure may improve aqueous solubility, whereas DFL20656’s aromatic bulk could limit dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
